molecular formula C21H20N2O4S B2707195 Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate CAS No. 391866-81-2

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2707195
CAS No.: 391866-81-2
M. Wt: 396.46
InChI Key: QSWOCJUTQVWHCG-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One significant application is in the field of corrosion inhibition. Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate and its derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds act as excellent corrosion inhibitors, with high inhibition efficiency, suggesting their potential for protecting metal surfaces in industrial applications (Haque et al., 2018).

Electroluminescence and Mechanochromism

Another application is in the development of electroluminescent materials. Compounds related to Ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate, such as carbazole and triphenylamine-substituted ethenes, have been synthesized and their optical properties investigated. These materials exhibit aggregation-induced emission, high solid-state fluorescence, and mechanochromism, making them suitable for use in light-emitting diodes (LEDs) and other optoelectronic devices (Chan et al., 2014).

Antimicrobial and Antioxidant Studies

Ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate derivatives have also been synthesized for potential use in antimicrobial and antioxidant applications. Some synthesized compounds demonstrated excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating their promise for pharmaceutical and bioactive material applications (Raghavendra et al., 2016).

Polymer Photodetectors

In the field of materials science, modified ethylenedioxythiophene, structurally similar to the compound , has been employed as a conjugated side chain in polymers to significantly improve the sensitivity of polymer photodetectors. This approach highlights the potential of Ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate derivatives in enhancing the detectivities of photodetectors, covering a photoresponse range from UV to NIR (Zhang et al., 2015).

Electrochromic Properties

Finally, the introduction of different acceptor groups into donor–acceptor type monomers based on ethylenedioxythiophene has been explored to affect the electrochemical and electrochromic properties of their polymers. These studies contribute to the development of materials with variable optical properties, useful in electrochromic devices and smart windows (Hu et al., 2013).

Future Directions

Thiophene and its derivatives, including this compound, have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-27-20(24)19-17(13-18(28-19)14-7-5-4-6-8-14)23-21(25)22-15-9-11-16(26-2)12-10-15/h4-13H,3H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWOCJUTQVWHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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